

Environmental fate and transport of 1,2,3,4-tetrachlorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,4-Tetrachlorobenzene

Cat. No.: B165215

[Get Quote](#)

An In-Depth Technical Guide to the Environmental Fate and Transport of **1,2,3,4-Tetrachlorobenzene**

Introduction: Understanding 1,2,3,4-Tetrachlorobenzene

1,2,3,4-Tetrachlorobenzene (1,2,3,4-TeCB) is a synthetic organochlorine compound belonging to the family of chlorobenzenes. It is characterized by a benzene ring substituted with four chlorine atoms at adjacent positions. Historically, its primary industrial application has been as a chemical intermediate in the synthesis of fungicides, herbicides (such as 2,4,5-T), and insecticides.^[1] It has also been used in dielectric fluids, often to supplement polychlorinated biphenyl (PCB) formulations in transformers, and as a component in dye carriers.^[1] Although many of these uses have been phased out, 1,2,3,4-TeCB persists in the environment due to its chemical stability and historical use. Its release into the environment can also occur as a byproduct of the manufacturing of other chlorinated compounds or from the combustion of organic materials in the presence of chlorine.^{[1][2]}

From an environmental and toxicological perspective, 1,2,3,4-TeCB is of significant concern. It is classified as "toxic" under the Canadian Environmental Protection Act (CEPA) 1999.^[1] Studies in rats have shown it to be more acutely toxic than its isomers 1,2,3,5-TeCB and 1,2,4,5-TeCB, with observed effects including depression, muscle flaccidity, and hypothermia at high doses.^{[3][4]} Its persistence and potential for bioaccumulation warrant a thorough understanding of its behavior in various environmental compartments.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate and transport of any chemical are fundamentally governed by its physicochemical properties. For 1,2,3,4-TeCB, these properties dictate its partitioning between air, water, soil, and biota. At ambient temperature, it exists as a white crystalline solid.^{[5][6]} Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of **1,2,3,4-Tetrachlorobenzene**

Property	Value	Implication for Environmental Fate	Source
CAS Number	634-66-2	Unique Identifier	[1]
Molecular Formula	C ₆ H ₂ Cl ₄	-	[1]
Molecular Weight	215.9 g/mol	-	[1] [5]
Melting Point	47 °C (113-115 °F)	Solid at room temperature	[1] [5]
Boiling Point	254 °C (489 °F)	Low volatility as a pure solid	[5] [7]
Vapor Pressure	5.2 Pa (0.02 mm Hg) at 25°C	Low volatility from solid state, but will partition to air	[1] [8]
Water Solubility	5-7.8 mg/L at 25°C	Low solubility, indicating hydrophobic nature	[1] [5] [8]
Henry's Law Constant (KH)	7 x 10 ⁻⁴ atm·m ³ /mol	Moderately volatile from water	[1] [5]
Log Kow	4.41 - 4.64	High potential for bioaccumulation in fatty tissues	[5] [7]
Log Koc	3.5 - 5.2	Strong adsorption to organic matter in soil and sediment	[1] [5] [9]

The low water solubility and high octanol-water partition coefficient (Log Kow) of 1,2,3,4-TeCB highlight its lipophilic and hydrophobic nature. This drives its tendency to move from the aqueous phase into organic media, such as the fatty tissues of organisms and the organic carbon fraction of soil and sediment. The high organic carbon-water partition coefficient (Log Koc) confirms this, indicating strong binding to soil and sediment, which results in low mobility in these matrices.[\[1\]](#)[\[5\]](#)[\[9\]](#) While its vapor pressure is low, the moderate Henry's Law constant

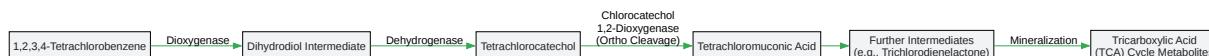
suggests that once dissolved in water, it has a significant tendency to volatilize into the atmosphere.[\[1\]](#)

Environmental Fate: Degradation and Persistence

The fate of 1,2,3,4-TeCB in the environment is a complex interplay of transport and transformation processes. While it is resistant to degradation, several biotic and abiotic pathways contribute to its eventual breakdown.

Fate in Soil and Sediment

Once introduced into the terrestrial environment, 1,2,3,4-TeCB strongly adsorbs to soil organic matter, which severely limits its mobility and leaching potential.[\[1\]](#) Its primary fate processes in this compartment are slow volatilization and microbial degradation.


Sorption: With Log K_{oc} values ranging from 3.5 to 5.2, 1,2,3,4-TeCB is considered to have low mobility in soil.[\[1\]](#)[\[5\]](#)[\[9\]](#) This strong sorption means that it will be retained in the upper soil layers and is unlikely to contaminate groundwater through leaching unless co-transport with colloidal organic matter occurs. In aquatic systems, this property causes it to partition from the water column and accumulate in bottom sediments.[\[8\]](#)[\[10\]](#)

Volatilization: From soil surfaces, 1,2,3,4-TeCB volatilizes slowly.[\[1\]](#) The rate of volatilization is influenced by factors such as soil temperature, moisture content, and air flow. Volatilization is generally more rapid from moist soils, as water molecules compete with the nonpolar 1,2,3,4-TeCB for adsorption sites, increasing its effective vapor pressure.[\[11\]](#) Conversely, as a soil surface dries, volatilization is dramatically reduced.[\[11\]](#)[\[12\]](#)

Biodegradation: Microbial activity is the most significant pathway for the breakdown of 1,2,3,4-TeCB in soil and sediment. The degradation mechanism is highly dependent on the presence or absence of oxygen.

- **Aerobic Biodegradation:** Under aerobic (oxygen-rich) conditions, certain bacteria can mineralize 1,2,3,4-TeCB. The bacterium *Pseudomonas chlororaphis* RW71 has been shown to use 1,2,3,4-TeCB as its sole source of carbon and energy.[\[13\]](#)[\[14\]](#) The degradation is initiated by a dioxygenase enzyme that attacks the aromatic ring. This leads to the formation of intermediates including tetrachlorocatechol and tetrachloromuconic acid, which are further

metabolized through the chlorocatechol pathway, ultimately releasing chloride ions and breaking down the carbon structure.[13][14]

[Click to download full resolution via product page](#)

Caption: Aerobic degradation pathway of 1,2,3,4-TeCB by *P. chlororaphis*.

- **Anaerobic Biodegradation:** In anaerobic (oxygen-deficient) environments, such as buried sediments or waterlogged soils, reductive dechlorination is the primary degradation mechanism.[15] This process involves the sequential removal of chlorine atoms, transforming 1,2,3,4-TeCB into less chlorinated benzenes. The dominant pathway proceeds via 1,2,3-trichlorobenzene (TCB), followed by dichlorobenzene (DCB) isomers, monochlorobenzene (MCB), and finally benzene.[15] Half-lives under anaerobic conditions can vary widely, from as short as 0.6 days to over 30 days, depending on the microbial community and environmental conditions.[15] While generally slower than aerobic degradation, it is a crucial process in anoxic zones.

[Click to download full resolution via product page](#)

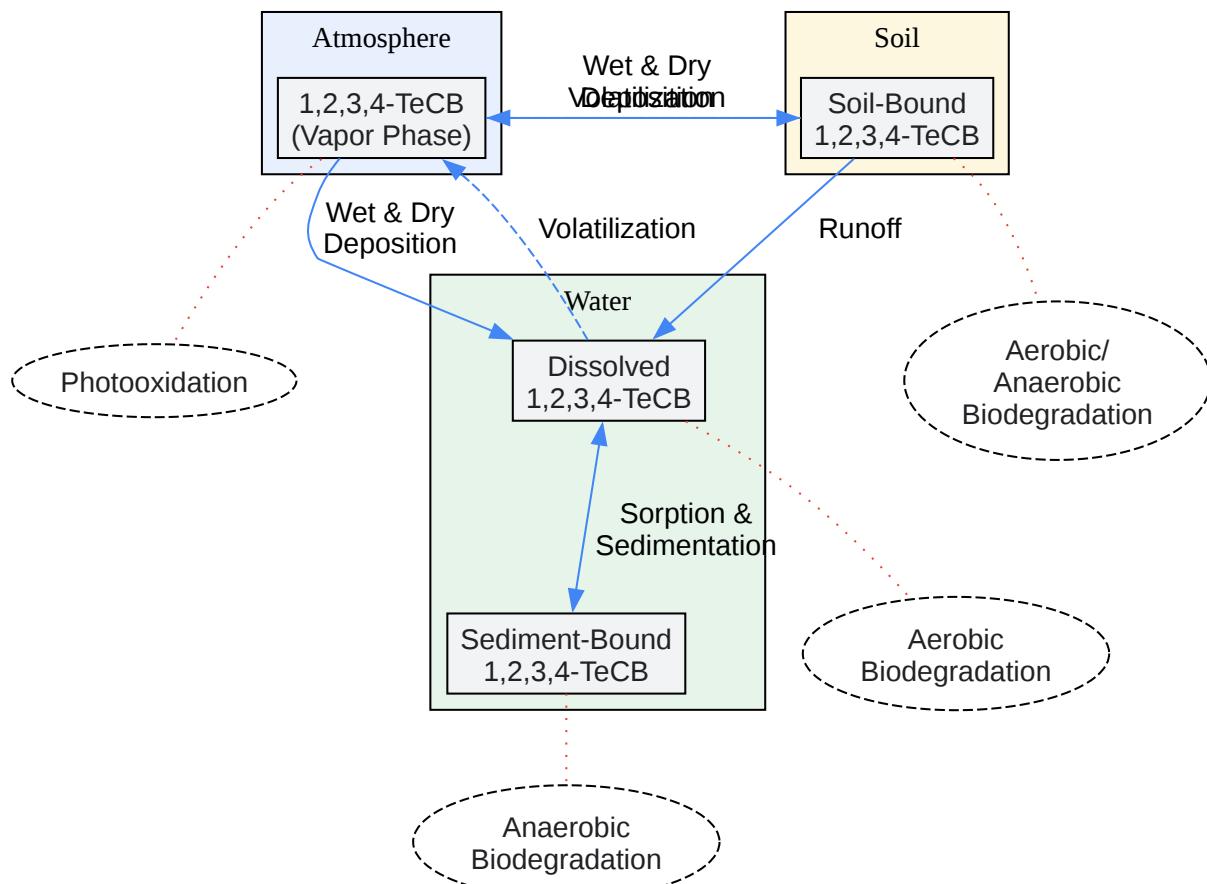
Caption: Anaerobic reductive dechlorination pathway of 1,2,3,4-TeCB.

Fate in Water

In aquatic environments, 1,2,3,4-TeCB will partition between the water column, suspended solids, sediment, and the atmosphere.

- **Sorption and Sedimentation:** Due to its hydrophobicity, dissolved 1,2,3,4-TeCB readily adsorbs to suspended particulate matter and organic material in the water.[8] This process

facilitates its removal from the water column via sedimentation, leading to its accumulation in bottom sediments where it can persist, especially under anaerobic conditions.[8]


- Volatilization: Volatilization from the water surface is a significant transport process.[8] The rate is governed by its Henry's Law constant and environmental factors like water temperature and turbulence.
- Biodegradation: Both aerobic degradation (in the water column) and anaerobic degradation (in sediments) can occur, following the pathways described previously.[8]

Fate in the Atmosphere

Once volatilized into the atmosphere, 1,2,3,4-TeCB exists primarily in the vapor phase.[2] It can be transported over long distances.[8] The primary removal mechanism from the atmosphere is through reaction with photochemically produced hydroxyl radicals ($\cdot\text{OH}$). This photooxidation process breaks down the molecule, although half-lives can range from 16 to 38 days, allowing for significant transport before degradation.[2] The compound can be returned to terrestrial and aquatic surfaces through wet (rain, snow) and dry deposition.[8]

Environmental Transport: An Integrated View

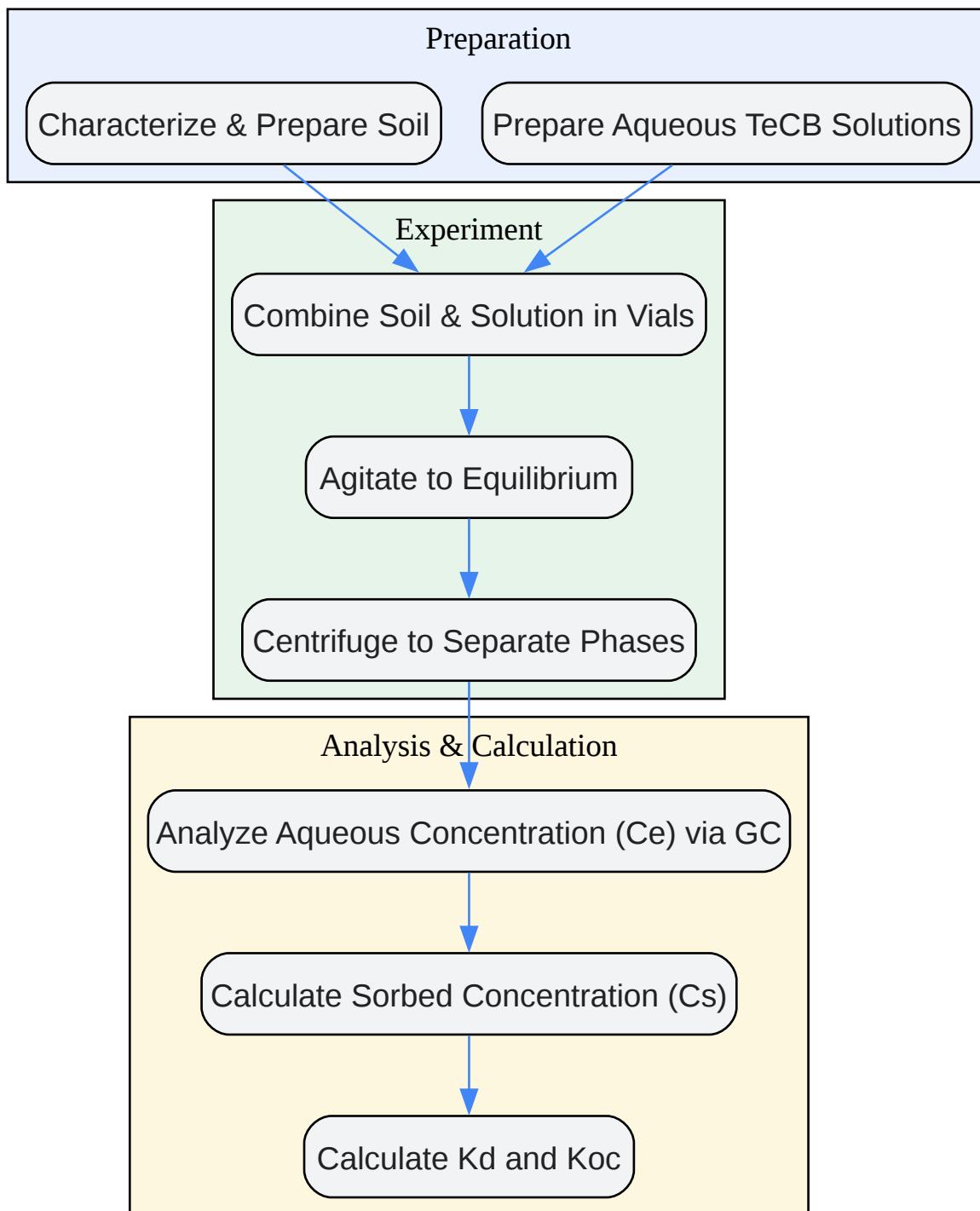
The movement of 1,2,3,4-TeCB through the environment is a dynamic cycle of partitioning between air, water, and soil/sediment. Its properties favor accumulation in soil and sediment, but volatilization and atmospheric transport ensure its widespread, low-level distribution.

[Click to download full resolution via product page](#)

Caption: Inter-compartmental transport of **1,2,3,4-Tetrachlorobenzene**.

Experimental Protocols for Environmental Assessment

To accurately assess the environmental risk of 1,2,3,4-TeCB, standardized experimental methodologies are crucial. These protocols allow researchers to quantify key parameters that govern its fate and transport.


Protocol 1: Determination of Soil Sorption Coefficient (Koc)

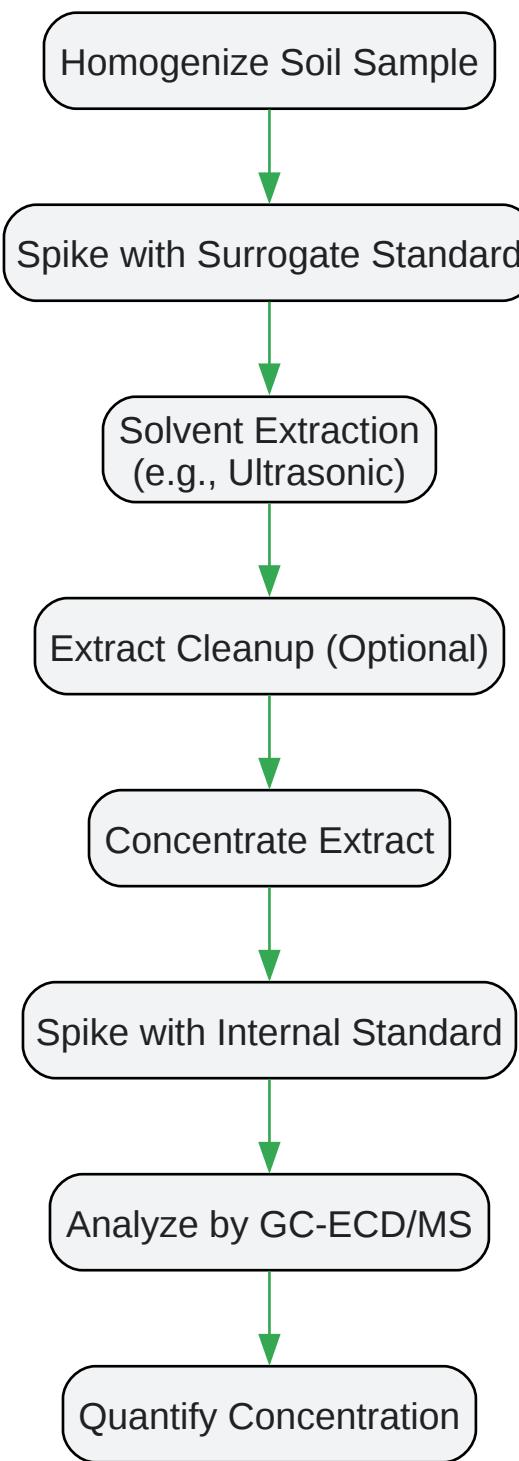
This protocol, based on the batch equilibrium method, quantifies the partitioning of 1,2,3,4-TeCB between soil/sediment and water.

Methodology:

- **Soil Preparation:** Select and characterize the soil/sediment, determining its organic carbon content (%OC), pH, and texture. Air-dry and sieve the soil (e.g., <2 mm).
- **Solution Preparation:** Prepare a stock solution of 1,2,3,4-TeCB in a water-miscible solvent (e.g., methanol). Create a series of aqueous test solutions of known concentrations by spiking deionized water. The solvent concentration should be minimal (<0.1%) to avoid co-solvent effects.
- **Equilibration:** Add a known mass of soil to a series of vials (e.g., glass centrifuge tubes with Teflon-lined caps). Add a known volume of the aqueous test solution to each vial. Include control vials with no soil to account for sorption to the vial walls.
- **Agitation:** Agitate the vials on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours), which should be established in preliminary kinetic experiments.
- **Separation:** Centrifuge the vials at high speed to separate the solid and aqueous phases.
- **Analysis:** Carefully collect a sample of the supernatant (aqueous phase). Extract the 1,2,3,4-TeCB from the supernatant using a suitable solvent (e.g., hexane or dichloromethane) and analyze its concentration (Ce) using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).
- **Calculation:**
 - Calculate the mass of 1,2,3,4-TeCB sorbed to the soil (Cs) by mass balance.
 - Calculate the partition coefficient (Kd) = Cs / Ce.

- Normalize Kd to the organic carbon content of the soil: $Koc = (Kd / \%OC) * 100$.

[Click to download full resolution via product page](#)


Caption: Workflow for Koc determination via batch equilibrium.

Protocol 2: Analysis of 1,2,3,4-TeCB in Soil Samples

This protocol outlines a general method for extracting and quantifying 1,2,3,4-TeCB from a solid environmental matrix.

Methodology:

- **Sample Preparation:** Homogenize the soil or sludge sample. Weigh a representative subsample (e.g., 5-10 g) into an extraction vessel.
- **Extraction:**
 - Add a surrogate standard to the sample to monitor extraction efficiency.
 - Mix the sample with a drying agent (e.g., anhydrous sodium sulfate).
 - Perform solvent extraction using an appropriate technique. Ultrasonic-assisted extraction is common: add a suitable solvent (e.g., acetone or a hexane/acetone mixture), and sonicate for a specified period (e.g., 20 minutes).[16] Other methods include Soxhlet extraction or pressurized fluid extraction (PFE).
- **Cleanup (if necessary):** For complex matrices, a cleanup step may be required to remove interfering compounds. This can involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).
- **Concentration:** Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
- **Analysis:** Add an internal standard to the final extract. Analyze by GC-ECD or GC-MS. The ECD is highly sensitive to halogenated compounds, while MS provides definitive identification.[17][18]
- **Quantification:** Quantify the concentration of 1,2,3,4-TeCB based on a calibration curve generated from analytical standards, correcting for the recovery of the surrogate standard.

[Click to download full resolution via product page](#)

Caption: General workflow for analysis of 1,2,3,4-TeCB in soil.

Conclusion

The environmental fate and transport of **1,2,3,4-tetrachlorobenzene** are dictated by its inherent physicochemical properties, namely its hydrophobicity, low water solubility, and moderate volatility from aqueous phases. Its dominant characteristic is a strong affinity for organic carbon, leading to significant sorption in soils and sediments. This sorption reduces its mobility and bioavailability but also contributes to its long-term persistence in these compartments.

While resistant to degradation, 1,2,3,4-TeCB is not inert. It can be mineralized by specific microorganisms under aerobic conditions and undergoes slow reductive dechlorination in anaerobic environments. In the atmosphere, it is subject to long-range transport and eventual photooxidative degradation. The interplay of these processes results in its distribution across all environmental media, with soil and sediment acting as primary sinks. A comprehensive understanding of these pathways, supported by robust experimental data, is essential for accurately assessing the risks associated with 1,2,3,4-TeCB and developing effective remediation strategies.

References

- Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of **1,2,3,4-Tetrachlorobenzene** by *Pseudomonas chlororaphis* RW71. *Applied and Environmental Microbiology*, 61(8), 2929-2935. [\[Link\]](#)
- Chu, I., Villeneuve, D. C., Secours, V. E., & Viau, A. (1984). Comparative toxicity of 1,2,3,4-, 1,2,4,5-, and 1,2,3,5-tetrachlorobenzene in the rat: Results of acute and subacute studies. *Journal of Toxicology and Environmental Health*, 13(4-6), 777-787. [\[Link\]](#)
- Chu, I., Villeneuve, D. C., Secours, V. E., & Viau, A. (1984). Comparative toxicity of 1,2,3,4-, 1,2,4,5-, and 1,2,3,5-tetrachlorobenzene in the rat: results of acute and subacute studies. *Journal of Toxicology and Environmental Health*, 13(4-6), 777-787. [\[Link\]](#)
- Environment Canada, Health Canada. (1993). Canadian Environmental Protection Act (CEPA) Priority Substances List Assessment Report: Tetrachlorobenzenes. [\[Link\]](#)
- Public Services and Procurement Canada. (n.d.). Fact sheet: **1,2,3,4-tetrachlorobenzene**. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12463, **1,2,3,4-Tetrachlorobenzene**. [\[Link\]](#)
- Lin, L. (2006). Dechlorination of **1,2,3,4-Tetrachlorobenzene** in organic matter- and mineral-dominated soils and sediments.
- Sander, P., Wittich, R. M., Fortnagel, P., Wilkes, H., & Francke, W. (1991). Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by *Pseudomonas* Strains. *Applied and Environmental Microbiology*, 57(5), 1430-1440. [\[Link\]](#)

- Potrawfke, T., Riegert, U., & Klein, J. (1998). Degradation of **1,2,3,4-Tetrachlorobenzene** by *Pseudomonas chlororaphis* RW71.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services. [Link]
- Stenutz, R. (n.d.). **1,2,3,4-tetrachlorobenzene**. Stenutz. [Link]
- Dillon, H. K. (1982).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Hexachlorobenzene.
- Public Services and Procurement Canada. (n.d.). Fact sheet: 1,2,4,5-tetrachlorobenzene. [Link]
- Kap, S. P., Sorensen, D. L., Sims, J. L., & Adams, V. D. (1993).
- Koelmans, A. A., & Lijklema, L. (1992). Sorption of **1,2,3,4-tetrachlorobenzene** and cadmium to sediments and suspended solids in Lake Volkerak/Zoom. CoLab. [Link]
- Smelt, J. H., Leistra, M., & van der Pas, L. J. T. (1996).
- Spencer, W. F., Cliath, M. M., Jury, W. A., & Zhang, L. Z. (1988). Volatilization of Organic Chemicals from Soil as Related to Their Henry's Law Constants. USDA ARS. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fact sheet: 1,2,3,4-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative toxicity of 1,2,3,4-, 1,2,4,5-, and 1,2,3,5-tetrachlorobenzene in the rat: results of acute and subacute studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrachlorobenzene | 634-66-2 [chemicalbook.com]
- 7. 1,2,3,4-tetrachlorobenzene [stenutz.eu]

- 8. canada.ca [canada.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Sorption of 1,2,3,4-tetrachlorobenzene and cadmium to sediments and suspended solids in Lake Volkerak/Zoom | CoLab [colab.ws]
- 11. rivm.nl [rivm.nl]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Dechlorination of 1,2,3,4-Tetrachlorobenzene in organic matter- and mi" by Lizhu Lin [repository.lsu.edu]
- 16. Page loading... [guidechem.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental fate and transport of 1,2,3,4-tetrachlorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165215#environmental-fate-and-transport-of-1-2-3-4-tetrachlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com